molecular formula C24H25N5O2 B2486348 3-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one CAS No. 1448030-47-4

3-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one

Cat. No.: B2486348
CAS No.: 1448030-47-4
M. Wt: 415.497
InChI Key: HFPCAODXDDBUEQ-UHFFFAOYSA-N
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Description

3-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
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Scientific Research Applications

Alpha 1-Adrenoceptor Antagonism and Antihypertensive Agents

Quinazoline derivatives have been evaluated for their potency as alpha 1-adrenoceptor antagonists and antihypertensive agents. Studies have revealed that these compounds exhibit high binding affinity for alpha 1-adrenoceptors with selectivity over alpha 2-sites, indicating their potential in treating hypertension. For instance, certain quinazoline derivatives displayed significant antihypertensive activity in spontaneously hypertensive rats, comparable to established medications like SGB-1534 and prazosin (Chern et al., 1993).

Anticancer Activity

Quinazoline derivatives with different heteroaromatic substituents have shown a varied level of anticancer activity, suggesting that the nature of these substituents significantly influences the compounds' efficacy. This indicates the potential of quinazoline derivatives in developing new anticancer drugs (Konovalenko et al., 2022).

Antimicrobial Agents

Some quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains, demonstrating their potential as novel antimicrobial agents. The specific structural modifications in these derivatives have led to significant antimicrobial activity, highlighting the versatility of quinazoline scaffolds in drug development (Patel et al., 2012).

Anticonvulsant Activity

Research into quinazolin-4(3H)-one derivatives has identified several compounds with promising anticonvulsant activities, suggesting their potential in developing new treatments for epilepsy and related disorders. These studies have provided valuable insights into the structure-activity relationships necessary for anticonvulsant efficacy (Noureldin et al., 2017).

Antioxidant Properties

Quinazolin derivatives have also been investigated for their antioxidant properties, with some compounds showing excellent scavenging capacity against free radicals. This research underscores the potential of quinazoline-based compounds in developing antioxidant therapies (Al-azawi, 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Quinazolinones can have a wide range of targets, and the specific groups present on the compound could influence its target .

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promising activity, it could be further optimized and potentially developed into a therapeutic agent .

Properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(4-phenylpiperazin-1-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-17-21(18(2)31-26-17)16-29-23(30)20-10-6-7-11-22(20)25-24(29)28-14-12-27(13-15-28)19-8-4-3-5-9-19/h3-11H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPCAODXDDBUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C(=O)C3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.